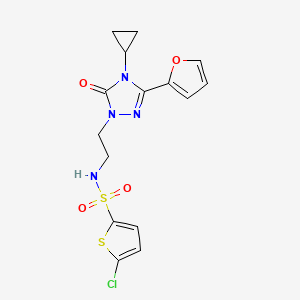

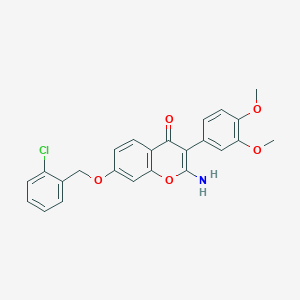

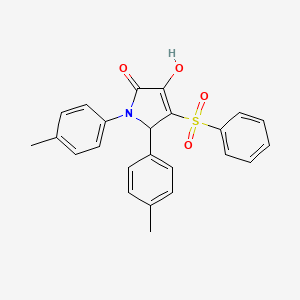

![molecular formula C21H16ClNO5 B2955092 ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 338404-92-5](/img/structure/B2955092.png)

ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Ethyl (3-chlorobenzoyl)acetate, a similar compound, is involved in various chemical reactions such as oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives, and precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .Scientific Research Applications

Antioxidant Activity

This compound has been explored for its potential antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The structure of this compound suggests that it could scavenge free radicals, thereby reducing oxidative damage .

Anti-Diabetic Activity

The anti-diabetic potential of this compound is significant due to its ability to inhibit enzymes like alpha-amylase. Alpha-amylase inhibitors are used to manage diabetes by preventing the breakdown of carbohydrates into glucose, thus controlling blood sugar levels .

Anti-Alzheimer’s Activity

Alzheimer’s disease is characterized by the degradation of cognitive functions. Compounds like ethyl 3-(4-chlorobenzamido)-2-oxo-6-phenyl-2H-pyran-5-carboxylate have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s disease. Inhibition of this enzyme can potentially slow down the disease’s progression .

Anti-Arthritic Activity

The compound has shown promise in the treatment of arthritis. It exhibits inhibitory effects on proteinase, an enzyme involved in the inflammatory process of arthritis. By inhibiting this enzyme, the compound could reduce inflammation and pain associated with the condition .

ADMET Properties

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, which are critical factors in drug development. The compound’s ADMET properties have been predicted through in silico analysis, indicating its potential as a pharmacologically active agent .

Molecular Docking Simulations

Molecular docking simulations are used to predict how a compound will interact with a target enzyme or receptor. This compound has been subjected to molecular docking studies to understand its binding affinities and to predict its efficacy as a therapeutic agent .

properties

IUPAC Name |

ethyl 5-[(4-chlorobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-8-10-15(22)11-9-14)21(26)28-18(16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDUQWNQORYOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

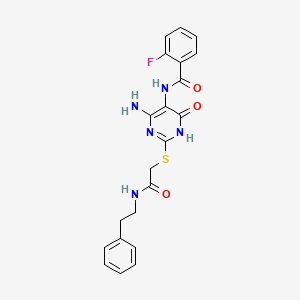

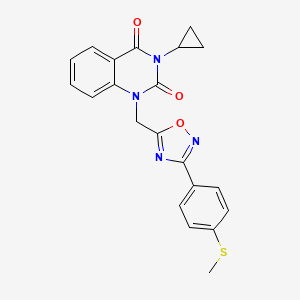

![7-(2-methoxyphenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2955009.png)

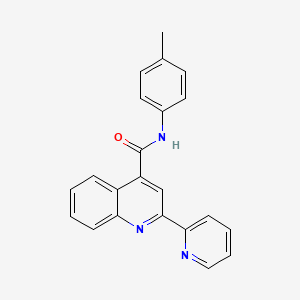

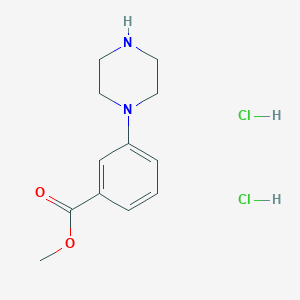

![1-(4-fluorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2955010.png)

![(E)-4-(Dimethylamino)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-enamide](/img/structure/B2955020.png)

![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2955023.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)